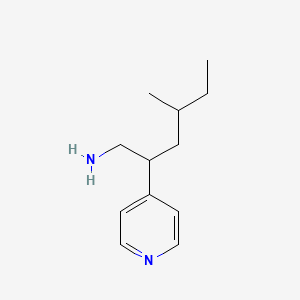![molecular formula C11H13N3O B13158624 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde: is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In organic synthesis, 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde serves as a valuable intermediate for constructing complex molecular architectures .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: In material science, the compound can be used to synthesize new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- 2-(7-Azabicyclo[2.2.1]heptan-7-yl)acetic acid
- 2-(2-Azabicyclo[2.2.1]heptan-2-yl)pyrimidine-5-carbaldehyde
Comparison: Compared to similar compounds, 2-{7-Azabicyclo[221]heptan-7-yl}pyrimidine-5-carbaldehyde is unique due to its specific bicyclic structure and the presence of the pyrimidine-5-carbaldehyde moiety
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2-(7-azabicyclo[2.2.1]heptan-7-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c15-7-8-5-12-11(13-6-8)14-9-1-2-10(14)4-3-9/h5-7,9-10H,1-4H2 |
InChIキー |
DRGJXMSIERBPAX-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1N2C3=NC=C(C=N3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)

![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)



![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)





